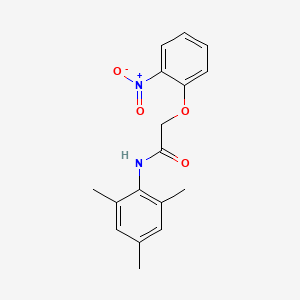![molecular formula C17H14ClF2N3O2 B5505667 1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)
1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds closely related to 1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone often involves multi-step reactions including alkylation, reduction, and condensation steps. For example, compounds with similar structures have been synthesized through methods that involve the reaction of nitrobenzene derivatives with piperazine followed by a series of steps including acidulation, reduction of nitro groups, and hydrolysis to achieve the desired product (Quan, 2006).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and the spatial relationships between them. For instance, compounds with complex piperazine structures have been studied to understand their conformational preferences and molecular interactions (Sundar et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to this compound can include reactions with secondary amines and formaldehyde to yield corresponding N-Mannich bases, demonstrating the reactivity of such molecules towards nucleophilic addition and substitution reactions (Mustafa et al., 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of compounds under different conditions. Studies on compounds with similar structures often report these properties to aid in the identification, purification, and application of these molecules in various fields (Benakaprasad et al., 2007).
Chemical Properties Analysis
The chemical properties of compounds like this compound are defined by their reactivity, stability, and interaction with other chemical species. For example, studies on similar compounds focus on their ability to form hydrogen bonds, undergo stereochemical interactions, and participate in reactions that are influenced by the presence of functional groups (Fatma et al., 2017).
Applications De Recherche Scientifique
Molecular Interaction Studies
Research on compounds structurally related to the query has delved into understanding their molecular interactions with specific receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) offer insights into its potent and selective antagonism for the CB1 cannabinoid receptor, demonstrating the significance of conformational analysis and pharmacophore models for understanding receptor-ligand interactions (Shim et al., 2002).
Anticancer Potential
Another area of research has focused on the synthesis and biological evaluation of compounds for anticancer activity. For instance, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds have revealed their cytotoxic potential against cancer cell lines, underscoring the importance of structural analogues in the development of selective cytotoxic agents (El-Masry et al., 2022).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of related compounds, such as the dopamine D(4) selective antagonist L-745,870, have provided valuable information on their metabolic pathways and potential for therapeutic applications. These studies highlight the complex biotransformation processes that can influence drug efficacy and safety (Zhang et al., 2000).
Structural and Electronic Properties
Research has also been conducted on the structural and electronic properties of anticonvulsant drugs, offering insights into the importance of crystal structure analysis and molecular orbital calculations in understanding drug action mechanisms. This line of inquiry emphasizes the role of structural features in the pharmacological profile of compounds (Georges et al., 1989).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(3,5-difluoropyridine-2-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c1-10-8-23(13-4-2-11(18)3-5-13)15(24)9-22(10)17(25)16-14(20)6-12(19)7-21-16/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTGPEJOECIEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=N2)F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)
![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)
![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)


